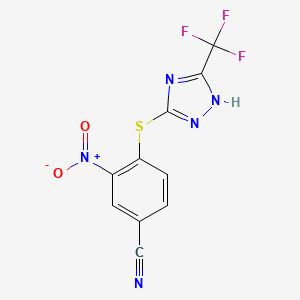
3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile is an organic compound that features a nitro group, a trifluoromethyl group, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile can be achieved through several steps:
- Fluorination: p-Methyl trichlorotoluene is fluorinated using anhydrous hydrogen fluoride to obtain p-methyl trifluorotoluene . Nitration: p-Methyl benzotrifluoride is nitrified with mixed acid to obtain 4-methyl-3-nitro benzotrifluoride .
Chlorination: 4-methyl-3-nitrobenzotrifluoride undergoes chlorination using chlorine to obtain 4-trichloromethyl-3-nitrobenzotrifluoride.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of catalysts and solvents to optimize yield and reduce costs. For example, the use of cuprous bromide and nickel bromide as catalysts, along with solvents like N-methyl-2-pyrrolidone, can improve the selectivity and conversion rate of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can inhibit specific enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitro-4-trifluoromethylbenzonitrile: Shares similar structural features but differs in the position of the nitro group.
3-Nitro-4-[(trifluoromethyl)thio]benzonitrile: Similar in structure but lacks the triazole ring.
Uniqueness
3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile is unique due to the presence of the triazole ring, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H4F3N5O2S |
|---|---|
Molekulargewicht |
315.23 g/mol |
IUPAC-Name |
3-nitro-4-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]benzonitrile |
InChI |
InChI=1S/C10H4F3N5O2S/c11-10(12,13)8-15-9(17-16-8)21-7-2-1-5(4-14)3-6(7)18(19)20/h1-3H,(H,15,16,17) |
InChI-Schlüssel |
VIFLZCSWORNPEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])SC2=NNC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


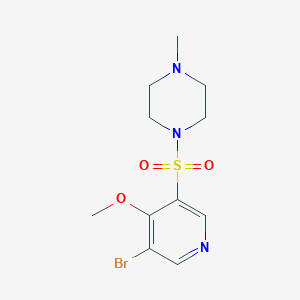
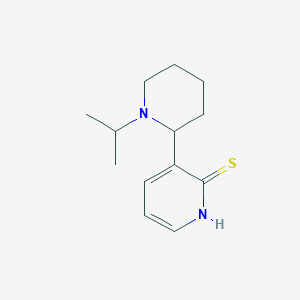

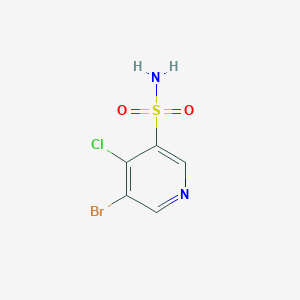
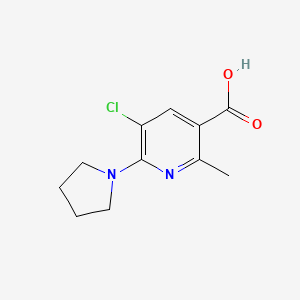
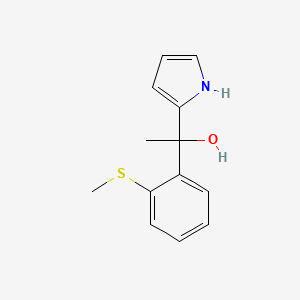
![5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11798902.png)
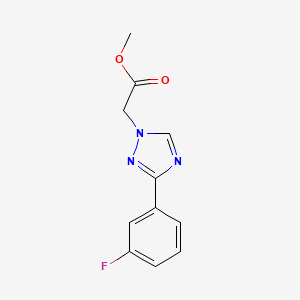
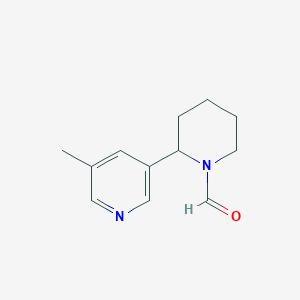



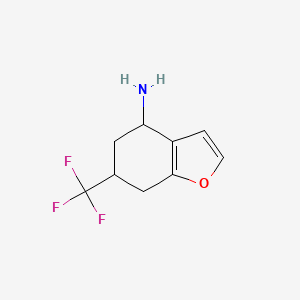
![Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11798943.png)
